molecular formula C10H12ClNO B14835575 2-Chloro-4-cyclopropoxy-N-methylaniline

2-Chloro-4-cyclopropoxy-N-methylaniline

Cat. No.: B14835575
M. Wt: 197.66 g/mol
InChI Key: NBIZYPCWNVGYET-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-N-methylaniline (C₁₁H₁₄ClNO, molecular weight 211.69 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and an N-methylamine moiety. The cyclopropoxy group introduces steric and electronic effects that may influence reactivity, metabolic stability, and binding interactions compared to simpler analogs .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12ClNO/c1-12-10-5-4-8(6-9(10)11)13-7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

NBIZYPCWNVGYET-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-N-methylaniline typically involves the reaction of 2-chloro-4-nitroaniline with cyclopropyl alcohol under specific conditions to introduce the cyclopropoxy group. This is followed by reduction of the nitro group to an amine and subsequent methylation to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-N-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen position : Chlorine at the 2-position (as in the target compound) may direct electrophilic substitution differently compared to 4- or 5-position analogs, influencing metabolite formation .

Metabolic and Toxicological Profiles

4-Chloro-2-methylaniline ()

  • Metabolism: Rat liver microsomes convert this compound into 5-chloro-2-hydroxylaminotoluene (a DNA-binding carcinogen) and 4,4'-dichloro-2,2'-dimethylazobenzene. Phenobarbital-inducible cytochrome P450 enzymes drive this activation .
  • Toxicity: Irreversible macromolecular binding (DNA, RNA, protein) correlates with carcinogenicity.

This compound (Inferred)

  • Predicted Stability : The cyclopropoxy group’s rigidity may hinder enzymatic oxidation, reducing reactive metabolite formation compared to 4-chloro-2-methylaniline.
  • Reduced Toxicity Risk : Unlike 4-chloro-2-methylaniline, the bulky substituent and N-methylation likely minimize direct DNA adduct formation.

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